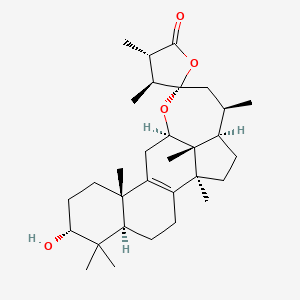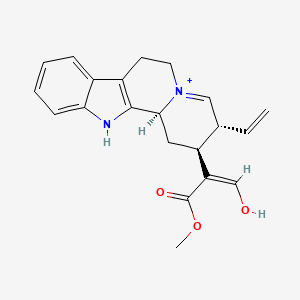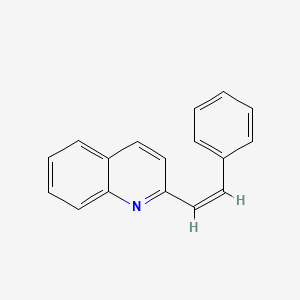
cis-2-Styrylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-2-styrylquinoline is a 2-styrylquinoline.
Scientific Research Applications
Photoisomerization Studies
- Photoisomerization of 2-styrylquinoline (2SQ) in various forms, including neutral and protonated, has been extensively studied. The presence of electron-donor substituents in the styryl moiety increases the quantum yield of trans-cis photoisomerization in the neutral form. This effect is attributed to the stabilization of the intermediate zwitterionic perpendicular conformer. The study provides insights into the classical diabatic mechanism of photoisomerization via the perpendicular conformer and the potential energy surface dynamics of these compounds (Budyka et al., 2008).
Synthesis and Biological Evaluation
- A series of styrylquinolines were synthesized and evaluated for their anticancer properties, particularly as tubulin polymerization inhibitors. These compounds showed promising cytotoxic activity against various human cancer cell lines, with some demonstrating significant cytotoxic activity comparable to reference drugs (Mirzaei et al., 2020).
Diagnostic and Therapeutic Potential
- Certain styrylquinolines have been explored for their potential in diagnosing, delivering therapy, and monitoring response in protein misfolding diseases like Alzheimer's and prion diseases. These compounds exhibit fluorescent emission in the NIR region and interact with Aβ and prion fibrils, highlighting their potential as multifunctional agents (Staderini et al., 2013).
Antifungal Activities
- Styrylquinolines have been studied for their antifungal activities, particularly against Candida albicans. These compounds not only exhibit antifungal activity but also work synergistically with fluconazole, suggesting their potential in combating fungal infections (Szczepaniak et al., 2017).
Photochemical Properties
- The photochemical properties of 4-styrylquinoline derivatives, involving trans-cis photoisomerization and photocyclization reactions, have been investigated. These studies are crucial for understanding the molecular behavior and potential applications of these compounds in various fields, including material science (Budyka et al., 2009).
Anticancer Mechanisms
- Research on styrylquinolines has revealed their potential as anticancer agents with a p53-independent mechanism of action. These compounds have shown promising results in cell cycle arrest and activation of apoptosis, independent of the p53 tumor suppressor gene (Mrozek-Wilczkiewicz et al., 2015).
properties
Product Name |
cis-2-Styrylquinoline |
|---|---|
Molecular Formula |
C17H13N |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-[(Z)-2-phenylethenyl]quinoline |
InChI |
InChI=1S/C17H13N/c1-2-6-14(7-3-1)10-12-16-13-11-15-8-4-5-9-17(15)18-16/h1-13H/b12-10- |
InChI Key |
RLGKSXCGHMXELQ-BENRWUELSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2=NC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-dec-3-enyl]phenol](/img/structure/B1247822.png)
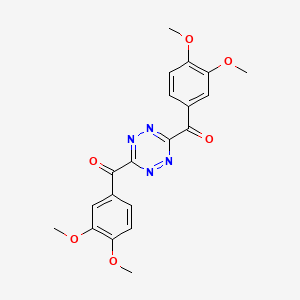
![[(1S,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol](/img/structure/B1247825.png)
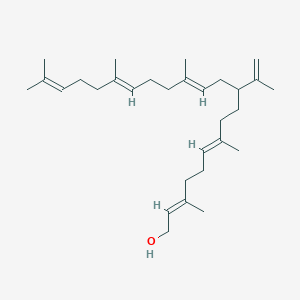
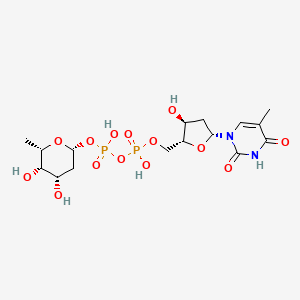
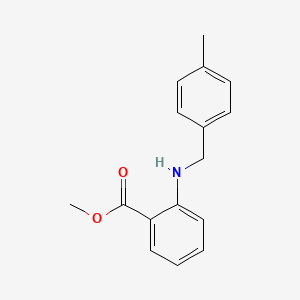
![(3S,6S,9S,12S,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1247831.png)
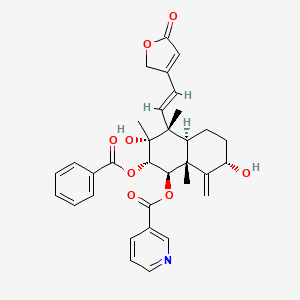
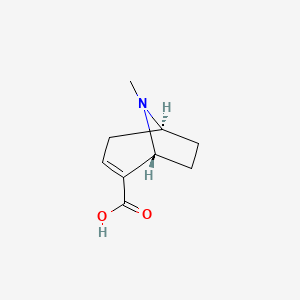
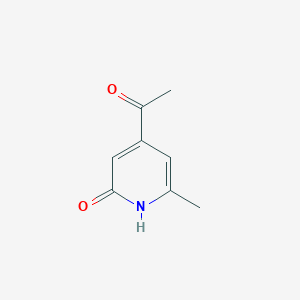
![2,4-dichloro-N-{[4-(cyclopropylmethyl)-1-(ethylsulfonyl)piperidin-4-yl]methyl}benzamide](/img/structure/B1247837.png)
